An In-depth Technical Guide to the Chemical Properties of 5-Nitro-4-phenyl-1H-imidazole
An In-depth Technical Guide to the Chemical Properties of 5-Nitro-4-phenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the core chemical properties of 5-Nitro-4-phenyl-1H-imidazole. The content is structured to deliver not just data, but a deeper understanding of the causality behind its chemical behavior, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction: The Significance of the Nitro-phenyl-imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to participate in a wide range of biological interactions.[2] The introduction of a phenyl group and a nitro group onto the imidazole core, as in 5-Nitro-4-phenyl-1H-imidazole, dramatically influences its physicochemical properties and biological activity.
The phenyl group introduces steric bulk and lipophilicity, which can modulate a molecule's ability to cross biological membranes and interact with hydrophobic pockets of target proteins. The nitro group, a strong electron-withdrawing group, significantly impacts the electron density of the imidazole ring, affecting its pKa, reactivity, and potential as a bioreductive prodrug. Nitroimidazoles are a well-established class of antimicrobial agents, with their mechanism of action often involving the reduction of the nitro group to cytotoxic radical species under anaerobic conditions.[3]
This guide will delve into the synthesis, structural elucidation, and key chemical properties of 5-Nitro-4-phenyl-1H-imidazole, providing a foundational understanding for its potential applications.
Synthesis of 5-Nitro-4-phenyl-1H-imidazole: A Proposed Pathway
Step 1: Synthesis of 4-Phenyl-1H-imidazole
The synthesis of 4-phenyl-1H-imidazole can be achieved through several established methods, with the one-pot condensation reaction being a common and efficient approach.
Protocol: One-Pot Synthesis of 4-Phenyl-1H-imidazole
This protocol is adapted from established methods for the synthesis of substituted imidazoles.[1]
Materials:
-
Benzaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1 equivalent) and glyoxal (1 equivalent) in glacial acetic acid.
-
Add ammonium acetate (2.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 120°C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford 4-phenyl-1H-imidazole as a crystalline solid.
Causality of Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and a catalyst for the condensation reactions.
-
Ammonium Acetate: Acts as the nitrogen source for the imidazole ring. A molar excess is used to drive the reaction to completion.
-
Reflux Conditions: Provide the necessary activation energy for the multiple condensation and cyclization steps involved in the imidazole ring formation.
-
Neutralization and Extraction: Standard workup procedure to isolate the basic imidazole product from the acidic reaction medium.
Step 2: Nitration of 4-Phenyl-1H-imidazole
The nitration of 4-phenyl-1H-imidazole is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity for the 5-nitro isomer. The imidazole ring is susceptible to electrophilic attack, and the position of nitration is influenced by the electronic effects of the phenyl substituent and the protonation state of the imidazole ring.
Protocol: Regioselective Nitration of 4-Phenyl-1H-imidazole
This proposed protocol is based on standard nitration procedures for aromatic and heteroaromatic compounds, with modifications to favor the desired isomer.[4][5]
Materials:
-
4-Phenyl-1H-imidazole
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (70%)
-
Ice
-
Sodium hydroxide solution
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 4-phenyl-1H-imidazole (1 equivalent) in concentrated sulfuric acid at 0°C with constant stirring.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10°C.
-
Add the nitrating mixture dropwise to the solution of 4-phenyl-1H-imidazole over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a cold, concentrated sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Nitro-4-phenyl-1H-imidazole.
Causality of Experimental Choices:
-
Concentrated Sulfuric Acid: Acts as a solvent and a protonating agent, which deactivates the imidazole ring towards electrophilic attack and helps to control the regioselectivity. It also facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile.
-
Fuming Nitric Acid: Provides a high concentration of the nitronium ion.
-
Low Temperature (0-5°C): Essential to control the exothermic nitration reaction, prevent over-nitration, and minimize the formation of undesired side products.
-
Dropwise Addition: Ensures a controlled rate of reaction and helps to dissipate the heat generated.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of 5-Nitro-4-phenyl-1H-imidazole.
Physicochemical Properties
Due to the limited availability of experimental data for 5-Nitro-4-phenyl-1H-imidazole, the following table includes predicted values and experimental data from closely related analogs for comparative purposes.
| Property | Predicted/Analog Value for 5-Nitro-4-phenyl-1H-imidazole | Reference/Basis |
| Molecular Formula | C₉H₇N₃O₂ | - |
| Molecular Weight | 189.17 g/mol | - |
| Appearance | Predicted: Pale yellow to yellow crystalline solid | Based on the chromophoric nitro and phenyl groups. |
| Melting Point (°C) | Predicted: >200 °C | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole has a melting point of 240-242 °C.[6] |
| pKa | Predicted: ~8-9 | The nitro group is strongly electron-withdrawing, which will decrease the basicity of the imidazole nitrogens. |
| Solubility | Predicted: Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone). | The phenyl group increases lipophilicity, while the imidazole and nitro groups provide some polarity. |
| LogP | Predicted: ~1.5 - 2.5 | Estimated based on the contributions of the phenyl, nitro, and imidazole moieties. |
Spectroscopic and Analytical Characterization
The structural elucidation of 5-Nitro-4-phenyl-1H-imidazole relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Imidazole H-2 | 8.0 - 8.5 | Singlet | The deshielding effect of the adjacent nitrogen atoms and the electron-withdrawing nitro group will shift this proton downfield. |
| Phenyl H (ortho) | 7.6 - 7.8 | Multiplet | Protons ortho to the imidazole ring will be influenced by the ring current of the imidazole and the electronic effects of the nitro group. |
| Phenyl H (meta) | 7.4 - 7.6 | Multiplet | |
| Phenyl H (para) | 7.3 - 7.5 | Multiplet | |
| Imidazole N-H | 13.0 - 14.0 | Broad Singlet | The acidic proton on the imidazole nitrogen will appear as a broad signal at a very downfield chemical shift, which is characteristic for N-H protons in nitroimidazoles. This is exchangeable with D₂O. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Imidazole C-2 | 135 - 145 | |
| Imidazole C-4 | 130 - 140 | Attached to the phenyl group. |
| Imidazole C-5 | 145 - 155 | Attached to the electron-withdrawing nitro group, leading to a significant downfield shift. |
| Phenyl C (ipso) | 130 - 135 | The carbon atom of the phenyl ring directly attached to the imidazole ring. |
| Phenyl C (ortho, meta, para) | 125 - 130 | The exact chemical shifts will depend on the specific electronic environment. |
Infrared (IR) Spectroscopy
Protocol: IR Sample Preparation and Analysis
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk.
-
Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Imidazole) | 3100 - 3300 | Medium, Broad | The broadness is due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C=N and C=C Stretch (Ring) | 1450 - 1600 | Medium-Strong | A series of bands corresponding to the vibrations of the imidazole and phenyl rings. For example, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole shows a C=N stretch at 1599 cm⁻¹.[6] |
| Asymmetric NO₂ Stretch | 1510 - 1560 | Strong | A characteristic strong absorption band for the nitro group. 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole shows a band at 1513 cm⁻¹.[6] |
| Symmetric NO₂ Stretch | 1330 - 1370 | Strong | Another characteristic strong absorption band for the nitro group. 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole shows a band at 1336 cm⁻¹.[6] |
Mass Spectrometry (MS)
Protocol: Mass Spectrometry Analysis
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive or negative ion mode.
Predicted Mass Spectrum Data:
-
Molecular Ion (M+H)⁺: Expected at m/z 190.06.
-
Fragmentation Pattern: The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and fragmentation of the imidazole and phenyl rings. Common fragments may include the loss of NO (m/z 30) and NO₂ (m/z 46).
Diagram of the Analytical Workflow:
Caption: Workflow for the analytical characterization of 5-Nitro-4-phenyl-1H-imidazole.
Reactivity and Potential Applications
The chemical reactivity of 5-Nitro-4-phenyl-1H-imidazole is dictated by the interplay of the imidazole ring, the phenyl substituent, and the nitro group.
-
Acidity and Basicity: The imidazole ring is amphoteric. The N-H proton is acidic and can be deprotonated with a suitable base. The lone pair on the other nitrogen atom is basic and can be protonated in acidic conditions. The electron-withdrawing nitro group will increase the acidity of the N-H proton and decrease the basicity of the other nitrogen compared to unsubstituted imidazole.
-
Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack, however, the presence of the deactivating nitro group will make further electrophilic substitution on the imidazole ring challenging. The phenyl ring can undergo electrophilic substitution, with the imidazole substituent directing ortho- and para-.
-
Nucleophilic Substitution: The nitro group can be a target for nucleophilic aromatic substitution under certain conditions, although this is generally difficult on a five-membered heteroaromatic ring.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a key transformation for the synthesis of other derivatives. This reduction is also the basis for the antimicrobial activity of many nitroimidazoles.
Potential Applications:
-
Medicinal Chemistry: As a scaffold for the development of new antimicrobial agents, particularly against anaerobic bacteria and protozoa.[3] The phenyl group offers a site for further functionalization to optimize pharmacological properties.
-
Materials Science: Nitroaromatic compounds can have interesting optical and electronic properties, suggesting potential applications in the development of novel materials.
-
Synthetic Intermediate: The functional groups on 5-Nitro-4-phenyl-1H-imidazole make it a versatile intermediate for the synthesis of more complex heterocyclic systems.
Conclusion
5-Nitro-4-phenyl-1H-imidazole is a molecule of significant interest due to the combination of the biologically active nitroimidazole core and the modifiable phenyl group. While experimental data for this specific molecule is sparse, this guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and a detailed plan for its analytical characterization. The information presented herein is intended to serve as a solid foundation for researchers and scientists working with this and related compounds, facilitating further exploration of its potential in drug discovery and other scientific disciplines.
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(No author provided). (2025). 1-Methyl-5-nitro-1H-imidazole. ResearchGate. [Link]
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Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. [Link]
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Taher, B., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules. [Link]
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(No author provided). (2015). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. ResearchGate. [Link]
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(No author provided). (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]
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(No author provided). (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers. [Link]
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